molecular formula C11H13Br B6215275 1-(bromomethyl)-4-cyclopropyl-2-methylbenzene CAS No. 2742659-50-1

1-(bromomethyl)-4-cyclopropyl-2-methylbenzene

Cat. No.: B6215275
CAS No.: 2742659-50-1
M. Wt: 225.12 g/mol
InChI Key: UGRHDSMKHXACLI-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-cyclopropyl-2-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a bromomethyl group, a cyclopropyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(bromomethyl)-4-cyclopropyl-2-methylbenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 4-cyclopropyl-2-methylbenzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-cyclopropyl-2-methylbenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Nucleophilic Substitution: Alcohols, amines, thioethers.

    Oxidation: Carboxylic acids, ketones.

    Reduction: Methyl-substituted benzene derivatives.

Scientific Research Applications

1-(Bromomethyl)-4-cyclopropyl-2-methylbenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in studying substitution and elimination reactions.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: It may be explored for its potential therapeutic properties, particularly in the design of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-4-cyclopropyl-2-methylbenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. The cyclopropyl and methyl groups can influence the reactivity and stability of the intermediate species formed during these reactions .

Comparison with Similar Compounds

    1-(Bromomethyl)-4-methylbenzene: Lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.

    1-(Bromomethyl)-4-cyclopropylbenzene: Lacks the methyl group, which can affect its electronic properties and reactivity.

    1-(Bromomethyl)-2-methylbenzene: The position of the methyl group can influence the compound’s reactivity and the types of reactions it undergoes.

Uniqueness: 1-(Bromomethyl)-4-cyclopropyl-2-methylbenzene is unique due to the presence of both cyclopropyl and methyl groups on the benzene ring

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(bromomethyl)-4-cyclopropyl-2-methylbenzene involves the bromination of 4-cyclopropyl-2-methyltoluene followed by the reaction of the resulting intermediate with formaldehyde.", "Starting Materials": [ "4-cyclopropyl-2-methyltoluene", "Bromine", "Sodium hydroxide", "Formaldehyde", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Dissolve 4-cyclopropyl-2-methyltoluene in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature until the reaction is complete.", "Step 3: Add sodium hydroxide to the reaction mixture to neutralize the excess acid.", "Step 4: Extract the product with dichloromethane and wash with water.", "Step 5: Dry the organic layer with anhydrous sodium sulfate.", "Step 6: Concentrate the solution under reduced pressure to obtain 1-bromo-4-cyclopropyl-2-methylbenzene.", "Step 7: Dissolve 1-bromo-4-cyclopropyl-2-methylbenzene in formaldehyde and acetic acid.", "Step 8: Heat the reaction mixture at reflux for several hours.", "Step 9: Cool the reaction mixture and extract the product with dichloromethane.", "Step 10: Wash the organic layer with water and dry with anhydrous sodium sulfate.", "Step 11: Concentrate the solution under reduced pressure to obtain 1-(bromomethyl)-4-cyclopropyl-2-methylbenzene." ] }

CAS No.

2742659-50-1

Molecular Formula

C11H13Br

Molecular Weight

225.12 g/mol

IUPAC Name

1-(bromomethyl)-4-cyclopropyl-2-methylbenzene

InChI

InChI=1S/C11H13Br/c1-8-6-10(9-2-3-9)4-5-11(8)7-12/h4-6,9H,2-3,7H2,1H3

InChI Key

UGRHDSMKHXACLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CC2)CBr

Purity

95

Origin of Product

United States

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